molecular formula C14H12N2 B3254339 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-71-7

4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3254339
CAS No.: 23612-71-7
M. Wt: 208.26 g/mol
InChI Key: BMCVJWMXYVDGEY-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound offered for research and development purposes. It belongs to the 1H-pyrrolo[2,3-b]pyridine family, a privileged scaffold in medicinal chemistry also known as 7-azaindole . This core structure is a common feature in the synthesis of biologically active molecules and pharmaceutical agents. As a building block, this specific 4-methyl-3-phenyl derivative is of significant interest for use in heterocyclic chemistry and drug discovery projects. Researchers utilize such compounds in the design and synthesis of novel small molecule inhibitors, particularly in oncology and kinase-related research. The compound is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-7-8-15-14-13(10)12(9-16-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCVJWMXYVDGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 3 Phenyl 1h Pyrrolo 2,3 B Pyridine and Its Analogues

Classical and Contemporary Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core Structure

The construction of the 7-azaindole (B17877) skeleton can be achieved by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or by annulating the pyridine ring onto a pyrrole precursor. researchgate.net Methodologies have evolved from classical high-temperature cyclizations to more sophisticated and milder transition metal-catalyzed processes.

Cyclocondensation and annulation reactions are foundational strategies for assembling the bicyclic pyrrolo[2,3-b]pyridine system. These methods typically involve the formation of the pyrrole ring from a suitably substituted pyridine precursor. One common approach is an adaptation of the Fischer indole (B1671886) synthesis, which remains a cornerstone of indole and azaindole synthesis. researchgate.net Annulation strategies often involve the construction of one ring onto another in a stepwise fashion. For instance, a novel chemoselective [3+2] annulation has been developed for synthesizing pyrrolo[2,3-b]pyrrole (B13429425) frameworks, a strategy whose principles can be extended to related heterocyclic systems. rsc.org

Another effective method involves the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acid to produce substituted 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.inforesearchgate.net This highlights a strategy where the pyridine ring is annulated onto a functionalized pyrrole. Furthermore, iodine/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones provides an efficient route to related pyrrolo[2,3-d]pyrimidines, showcasing a one-step process involving Michael addition, intramolecular substitution, and ring-opening. nih.gov Such cascade or domino reactions represent an efficient approach for building complex heterocyclic systems from simple starting materials. rsc.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core. researchgate.net These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds via a palladium catalyst, is widely used to introduce aryl or heteroaryl substituents onto the 7-azaindole scaffold. nih.govresearchgate.net This reaction is crucial for synthesizing analogues like 2-aryl- and 3-aryl-1H-pyrrolo[2,3-b]pyridines. For example, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov This strategy allows for the precise installation of aryl groups using various boronic acids as coupling partners. nih.govmdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org It is frequently used to introduce primary or secondary amines at various positions of the 7-azaindole ring system. nih.gov One synthetic route to a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involved a Suzuki-Miyaura coupling followed by a subsequent Buchwald-Hartwig amination with a secondary amine at the C-4 position. nih.gov The choice of ligands, such as BINAP, and catalysts, like Pd(OAc)₂, is critical for the success of these transformations. mdpi.com These reactions are often performed in sequence to build complex, highly functionalized molecules. mdpi.comresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions on the Pyrrolo[2,3-b]pyridine Scaffold
Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand SystemReference
Suzuki-Miyaura4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / K₂CO₃ nih.gov
Buchwald-Hartwig Amination4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineSecondary amineNot specified nih.gov
Buchwald-Hartwig AminationKey intermediate 2 (a chloropyridine derivative)Various aminesPd(OAc)₂ / BINAP mdpi.com
Suzuki-MiyauraC-5 iodinated pyrrolopyrimidineChloropyridine boronic acidPd(dppf)₂Cl₂ mdpi.com

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic frameworks like pyrrolo[2,3-b]pyridine in a single synthetic operation. nih.govacs.org These reactions combine three or more starting materials in one pot to form a product that contains portions of all the initial reactants. This strategy minimizes waste, reduces reaction times, and simplifies purification processes.

For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines has been developed to afford polyfunctionalized tetrahydrocyclopenta mdpi.comorganic-chemistry.orgpyrrolo[2,3-b]pyridines in high yields without a catalyst. nih.gov Similarly, novel three-component reactions have been established for the synthesis of related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives under microwave irradiation, demonstrating the versatility of MCRs in accessing diverse fused heterocyclic systems. acs.orgacs.org One-pot, three-component syntheses of pyrrolo[2,3-d]pyrimidine derivatives have also been achieved using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, highlighting the broad applicability of this approach. researchgate.netscielo.org.mx

Targeted Synthesis of 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine and Key Precursors

While specific literature detailing the synthesis of this compound is not extensively covered in the provided sources, a logical and efficient synthetic route can be designed based on the established methodologies for analogous compounds. A plausible strategy would involve a late-stage introduction of the phenyl group at the C-3 position via a Suzuki-Miyaura cross-coupling reaction.

A potential synthetic pathway could begin with a commercially available or readily synthesized 2-amino-4-methylpyridine. This starting material would first be halogenated, for instance at the 3-position, to install a handle for subsequent pyrrole ring formation. The construction of the pyrrole portion of the molecule could then be achieved through various established methods, such as the Batcho-Leimgruber indole synthesis, to yield a 3-halo-4-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. researchgate.net

The final key step would be a palladium-catalyzed Suzuki-Miyaura coupling between the 3-halo-4-methyl-1H-pyrrolo[2,3-b]pyridine precursor and phenylboronic acid. This reaction would selectively form the C3-phenyl bond, affording the target compound, this compound. The pyrrole nitrogen would likely require protection (e.g., with a SEM or BOC group) prior to the cross-coupling reaction to prevent side reactions and improve yields, followed by a final deprotection step.

Derivatization Strategies and Functionalization of the Pyrrolo[2,3-b]pyridine Scaffold

The functionalization of the pre-formed pyrrolo[2,3-b]pyridine scaffold is crucial for tuning its physicochemical and biological properties. Advances in metal-catalyzed chemistry have provided a powerful toolkit for modifying nearly every position on the 7-azaindole ring system. researchgate.netrsc.org

The pyrrole nitrogen (N1) is a common site for modification. This position is often protected during multi-step syntheses to prevent unwanted side reactions, such as N-arylation during cross-coupling or deprotonation by strong bases. nih.gov The trimethylsilylethoxymethyl (SEM) group is a frequently used protecting group for the N1 position due to its stability under various reaction conditions and its reliable removal. nih.govmdpi.com

Beyond its role in protection, the N1 position can be functionalized to directly modulate the properties of the final compound. N-alkylation or N-arylation can be achieved under various conditions. For instance, CuI/DMAP-catalyzed oxidative N-alkynylation of 7-azaindoles has been reported, demonstrating that the N1 position can be readily derivatized. researchgate.net Such modifications are integral in structure-activity relationship (SAR) studies, where altering the substituent at the N1 position can significantly impact biological activity.

Table 2: Common Modifications at the Pyrrole Nitrogen (N1) of the Pyrrolo[2,3-b]pyridine Scaffold
Modification TypeReagent/ConditionPurposeReference
ProtectionSEM-Cl, NaHProtecting the NH during cross-coupling or other transformations. nih.gov, mdpi.com
N-AlkynylationTerminal alkyne, CuI/DMAPIntroduction of an alkynyl group for further derivatization (e.g., click chemistry). researchgate.net
General DerivatizationVarious electrophiles (e.g., alkyl halides) with a baseSAR studies, modulation of physical and biological properties. researchgate.net

Substitution and Modification at the Phenyl Moiety (C3 Position)

The phenyl group at the C3 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a frequent target for modification to explore interactions within the hydrophobic pockets of target enzymes. nih.gov Research has shown that the nature and position of substituents on this phenyl ring can significantly influence the biological activity of the resulting compounds.

In one study, various substituents were introduced to the phenyl ring to enhance inhibitory activity against fibroblast growth factor receptor (FGFR). nih.gov It was observed that introducing a methoxy (B1213986) group at the 3-position of the phenyl ring was a starting point. Further modifications demonstrated that the size and electronic properties of the substituent were crucial. For instance, replacing the 3-methoxy group with a chlorine atom resulted in decreased potency. Conversely, the introduction of methoxy groups at both the 3- and 5-positions of the phenyl ring led to an exciting improvement in activity, suggesting that these modifications allowed the moiety to more fully and appropriately occupy a hydrophobic pocket and maintain key hydrogen bonding interactions. nih.gov However, placing a trifluoromethyl or benzyloxy group at the 4-position of the phenyl ring led to a decline in both enzymatic and cellular activities. nih.gov

These findings highlight the sensitivity of the target's binding pocket to the substitution pattern on the C3-phenyl group.

Table 1: Effect of C3-Phenyl Substitutions on FGFR1 Inhibitory Activity

Compound ID Substitution on Phenyl Ring Effect on Activity Reference
4a 3-methoxy Baseline activity nih.gov
4b 3-chloro Decreased potency nih.gov
4h 3,5-dimethoxy Improved potency nih.gov
4f 4-trifluoromethyl Decreased activity nih.gov

| 4g | 4-benzyloxy | Decreased activity | nih.gov |

Alterations at the Pyridine Ring (C4, C5, and other positions)

Modifications to the pyridine portion of the 1H-pyrrolo[2,3-b]pyridine core are critical for tuning the molecule's properties. These alterations can influence solubility, metabolic stability, and the ability to form crucial hydrogen bonds with target proteins.

A common strategy involves introducing substituents at the C5 position. For example, a trifluoromethyl group was introduced at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring to form a potential hydrogen bond with specific amino acid residues (like G485 in FGFR1), thereby improving biological activity. nih.gov

The C4 position is also a key site for modification, often involving the introduction of amino groups. Synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been explored, which rely on a chemoselective Suzuki–Miyaura cross-coupling at C2 followed by a Buchwald–Hartwig amination at C4. nih.gov This sequence is crucial, as attempts to perform amination on a 2-iodo-4-chloro derivative were unsuccessful, leading instead to reduction at the C2 position. nih.gov This indicates that the oxidative addition of the palladium catalyst occurs preferentially at the C2-iodo position over the C4-chloro position. nih.gov

Furthermore, electrophilic substitution reactions such as nitration, bromination, and iodination have been shown to occur predominantly at the 3-position of the pyrrole ring, but modifications on the pyridine ring remain a key area of synthetic exploration. rsc.org

Introduction of Diverse Side Chains and Fused Heterocyclic Moieties

To further explore the chemical space and improve biological activity, diverse side chains and fused heterocyclic systems are often appended to the 1H-pyrrolo[2,3-b]pyridine scaffold.

One approach involves the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov This strategy begins with a common ester intermediate, which is then saponified to the corresponding carboxylic acid. This acid is then coupled with a variety of amines using standard peptide coupling reagents like T3P (Propylphosphonic anhydride) to yield a library of amide derivatives. nih.gov This methodology allows for the systematic exploration of the space occupied by the amide substituent, leading to the identification of compounds with enhanced potency and selectivity. nih.gov

The synthesis of novel substituted 1H-pyrrolo[2,3-b]pyridines has also been achieved through condensation reactions. For instance, new derivatives have been prepared by reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents like acetyl acetone (B3395972) or ethyl cyanoacetate (B8463686) in the presence of acetic acid and hydrochloric acid. researchgate.net Such reactions can introduce acetyl or other functional groups onto the pyridine ring portion of the newly formed fused system. researchgate.net

The versatility of the 1H-pyrrolo[2,3-b]pyridine system is further demonstrated by its ability to undergo reactions with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and to serve as a building block for more complex, fused heterocyclic structures. rsc.orgresearchgate.net

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies

The synthesis of complex molecules like this compound analogues necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification: Column chromatography is the most frequently cited method for the purification of these compounds. nih.govmdpi.com Silica gel is the standard stationary phase, with elution systems typically consisting of a mixture of a polar solvent like methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc) in a less polar solvent such as dichloromethane (B109758) (DCM) or n-pentane. nih.govmdpi.com Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to identify the fractions containing the desired product during column chromatography. nih.gov

Spectroscopic Characterization: A combination of spectroscopic techniques is employed to elucidate and confirm the structures of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. nih.govresearchgate.net These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure. Spectra are typically recorded on high-field instruments (e.g., 400 MHz for ¹H NMR), and chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, which in turn confirms their elemental composition. nih.govrsc.org This technique is crucial for verifying that the desired product has been formed. The fragmentation patterns observed in the mass spectra of 1H-pyrrolo[2,3-b]pyridines can also provide additional structural information. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl) and N-H (amine) stretches, which is particularly useful for confirming the success of condensation and amidation reactions. researchgate.net

Table 2: Common Analytical Techniques for Characterization

Technique Purpose Information Obtained References
Column Chromatography Purification Isolation of pure compounds from reaction mixtures nih.govmdpi.com
¹H and ¹³C NMR Structure Elucidation Connectivity of atoms, chemical environment nih.govresearchgate.net
Mass Spectrometry (MS/HRMS) Structure Confirmation Molecular weight and elemental composition nih.govrsc.org

| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., C=O, NH₂) | researchgate.net |

Challenges and Innovations in Synthesis Scalability and Chemo- and Regioselectivity

While various synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives have been established, significant challenges remain, particularly concerning scalability, chemoselectivity, and regioselectivity.

Chemo- and Regioselectivity: A major challenge lies in achieving selective reactions at one specific site in a molecule that possesses multiple reactive positions. A prime example is the synthesis of 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridines. The desired route involves a Suzuki-Miyaura coupling at the C2 position and a Buchwald-Hartwig amination at C4. nih.gov The order of these reactions is critical. It was found that on a 2-iodo-4-chloro-pyrrolopyridine intermediate, the palladium-catalyzed Suzuki-Miyaura reaction proceeds with high chemoselectivity at the more reactive C2-iodo position. nih.gov Attempting to perform the C-N coupling first under certain conditions can be problematic. nih.gov This highlights the need for careful selection of substrates, catalysts, and reaction conditions to control the site of reaction.

Protecting Group Strategy and Side Reactions: The use of protecting groups is often essential but can introduce its own set of challenges, especially during the deprotection step. In the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, the trimethylsilylethoxymethyl (SEM) group was used to protect the pyrrole nitrogen. nih.gov However, the final deprotection step proved to be challenging. The release of formaldehyde (B43269) during the reaction led to the formation of unexpected side products, most notably a tricyclic eight-membered 7-azaindole, which complicated the purification and reduced the yield of the target compound. nih.gov This underscores the difficulties in scaling up syntheses where deprotection steps are not clean and lead to complex product mixtures.

Innovations in this area focus on the development of more robust and selective cross-coupling methodologies and the design of synthetic routes that minimize the need for problematic protecting groups or employ protecting groups that can be removed under milder, more specific conditions. mdpi.com The choice of palladium catalysts and ligands (e.g., Pd(OAc)₂, BINAP, RuPhos) is also an area of continuous innovation to improve yields and selectivity in C-C and C-N bond-forming reactions. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 4 Methyl 3 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Systematic Exploration of Structural Modifications and Their Influence on Biological Activity

Systematic modifications of the 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold have been explored to understand how different functional groups impact biological activity. Key areas of investigation include the methyl group at the 4-position, the phenyl group at the 3-position, and the electronic properties of the core structure itself.

The introduction of a methyl group at the 4-position of the pyrrolo[3,4-c]pyridine ring has been noted for its potential to enhance metabolic stability. nih.gov In studies on related pyrrolopyridine derivatives, the strategic placement of methyl groups has been shown to influence the compound's potency and interaction with target proteins. While specific studies focusing solely on the 4-methyl group of the title compound are not extensively detailed in the provided research, the general principle in medicinal chemistry is that such small alkyl groups can modulate lipophilicity, improve binding by occupying small hydrophobic pockets within the target receptor, and block metabolic degradation pathways.

The phenyl group at the 3-position is a critical site for modification, with its substituent patterns significantly influencing efficacy and selectivity. Research on various 1H-pyrrolo[2,3-b]pyridine derivatives demonstrates that altering the substituents on an attached aryl ring can drastically change the biological activity.

For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, various substitutions on an aryl group were evaluated. nih.gov It was found that a 3,5-difluoro-4-methoxyphenyl group regained activity that was lost with a 3-fluoro-4-methoxyphenyl group, highlighting the subtle electronic effects of substituents. nih.gov

In another study targeting fibroblast growth factor receptors (FGFR), modifying a phenyl group to a 3,5-dimethoxyphenyl group was instrumental in occupying a hydrophobic pocket and forming crucial hydrogen bonds, thereby enhancing inhibitory activity. nih.gov Similarly, investigations into pyrrolo[2,3-d]pyrimidine derivatives showed that the nature and position of halogen substituents on a phenyl ring led to varying levels of cytotoxicity against cancer cell lines. mdpi.com For example, a derivative with a 2-chloro substitution on the phenyl ring demonstrated the highest cytotoxicity against HepG2 cell lines. mdpi.com

The following table summarizes findings on how different phenyl group substituents on related pyrrolopyridine scaffolds affect their biological activity.

ScaffoldTarget/ActivityPhenyl Group SubstituentObservationReference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B Inhibition3-fluoro-4-methoxyphenylLoss of activity nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B Inhibition3,5-difluoro-4-methoxyphenylActivity regained; ~15-fold selectivity vs. PDE4D nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR Inhibition3,5-dimethoxyphenylOccupied hydrophobic pocket, improved activity nih.gov
Pyrrolo[2,3-d]pyrimidineCytotoxicity (HepG2)Unsubstituted phenylModerate cytotoxicity (IC50: 43.15-68.17 µM) mdpi.com
Pyrrolo[2,3-d]pyrimidineCytotoxicity (HepG2)2-ChlorophenylHighest cytotoxicity mdpi.com

The bicyclic 1H-pyrrolo[2,3-b]pyridine core serves as a critical anchor for binding to target proteins, often mimicking the adenine (B156593) region of ATP to interact with the hinge region of kinases. mdpi.com Docking studies have shown that the pyrrolo[2,3-b]pyridine ring can form two hydrogen bond interactions with the hinge region of kinases like IKKα and IKKβ. mdpi.com

The electronic properties of the scaffold and its substituents are also vital. Structure-activity relationship studies on c-Met kinase inhibitors indicated that the presence of electron-withdrawing groups was necessary to reduce the electron density on the linker portion of the molecule, which in turn improved inhibitory activity. nih.gov Furthermore, the conformation of the molecule is key. For example, a π–π interaction was observed between the 3,5-dimethoxyphenyl group of an FGFR inhibitor and a phenylalanine residue (F489) in the binding site, demonstrating how the core structure orients substituents for optimal interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govphyschemres.org For pyrrolopyridine derivatives, QSAR models can predict the inhibitory activity (pIC50) based on various molecular descriptors, such as lipophilic, geometric, physicochemical, and steric properties. nih.gov

In a study on related pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, a QSAR model was developed using multiple linear regression (MLR). nih.gov The model revealed that descriptors like HOMO orbital energy had a positive effect on activity, while the number of H-bond donors and total energy had a negative influence. nih.gov Such models are validated internally using cross-validation (Q²) and externally using a test set of compounds (R² test) to ensure their predictive power. nih.govphyschemres.org These computational approaches allow for the virtual screening of new derivatives and help prioritize which compounds to synthesize, saving time and resources. mdpi.com

Application of Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in modern drug discovery. Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, isosteric one to discover new chemical series with improved properties. The 1H-pyrrolo[2,3-b]pyridine scaffold itself can be considered a result of scaffold hopping from other known kinase inhibitor cores like purines or quinazolines. nih.govmdpi.com

In the design of CSF1R inhibitors, researchers used a scaffold hopping and molecular hybridization approach. mdpi.comresearchgate.net They merged fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus, a scaffold closely related to 1H-pyrrolo[2,3-b]pyridine. mdpi.comresearchgate.net This strategy led to the discovery of a potent inhibitor with low-nanomolar enzymatic activity and favorable properties. mdpi.comresearchgate.net This demonstrates how parts of different active molecules can be combined with the pyrrolopyridine core to generate novel and effective drug candidates.

Rational Design Principles for Optimized Pyrrolo[2,3-b]pyridine Derivatives

Based on the collective SAR, STR, and computational studies, several rational design principles for optimizing 1H-pyrrolo[2,3-b]pyridine derivatives can be established:

Core Interaction: The pyrrolo[2,3-b]pyridine core should be maintained as the primary anchor for binding to the hinge region of target kinases, leveraging its ability to form key hydrogen bonds. mdpi.com

Phenyl Group Substitution: The 3-phenyl group is a key vector for enhancing potency and selectivity. Substituents should be chosen to optimize interactions with specific hydrophobic pockets and form additional hydrogen or halogen bonds. The use of electron-withdrawing groups like halogens can be particularly effective. nih.govmdpi.comnih.gov

Metabolic Stability: Small alkyl groups, such as the 4-methyl group, can be incorporated to improve metabolic stability and potentially fill small hydrophobic pockets in the target's binding site. nih.gov

Computational Guidance: QSAR and molecular docking studies should be employed to predict the activity of virtual compounds and to understand their binding modes, thereby guiding the selection of substituents and synthetic priorities. nih.govnih.gov

Hybridization and Scaffolding: Leveraging strategies like scaffold hopping and fragment-based design by combining the pyrrolopyridine core with pharmacophoric elements from other known inhibitors can lead to novel compounds with improved drug-like properties. mdpi.comresearchgate.net

By applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents.

Molecular Mechanisms of Action and Target Interactions Preclinical Focus

Elucidation of Intracellular Signaling Pathway Modulation

The inhibition of molecular targets by 4-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine analogues translates into the modulation of critical intracellular signaling pathways that control cell fate.

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.

G2/M and S phase arrest: The potent type II CDK8 inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold was found to induce cell cycle arrest in both the G2/M and S phases in colorectal cancer cells. google.comnih.govgoogle.com This disruption of the cell cycle is a direct consequence of inhibiting CDK8, which plays a pivotal role in regulating transcription related to cell division. google.comnih.govgoogle.com

The WNT/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. tandfonline.com

Mechanism studies on the CDK8 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core indicated that it targets CDK8 to indirectly inhibit β-catenin activity. google.comnih.govgoogle.com This leads to a downregulation of the WNT/β-catenin signal, a key pathway in colorectal cancer. google.comnih.govgoogle.com The inhibition of this signaling cascade is a significant component of the compound's anticancer mechanism.

Inhibition of STAT Phosphorylation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in inflammation and immune responses. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as inhibitors of JAKs, which would consequently inhibit the phosphorylation of STAT proteins. nih.gov However, there is no specific scientific evidence or published research that details the activity of this compound as an inhibitor of STAT phosphorylation. Studies on related but structurally distinct molecules within the 7-azaindole (B17877) class cannot be extrapolated to this specific compound.

Regulation of Inflammatory Mediators (e.g., TNF-α release)

Given the role of the JAK/STAT pathway in mediating inflammatory responses, inhibitors of this pathway are expected to regulate the production and release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). While this is a known mechanism for certain JAK inhibitors, no studies have been published that specifically investigate the effect of this compound on TNF-α release or its broader impact on inflammatory mediators.

Characterization of Ligand-Target Binding Kinetics and Thermodynamics

A thorough understanding of a compound's mechanism of action includes the characterization of its binding kinetics (association and dissociation rates) and thermodynamics (the energetic drivers of binding). This data is crucial for optimizing drug-target residence time and efficacy. Currently, there are no available studies that report the kinetic or thermodynamic parameters of this compound binding to any biological target.

Investigation of Allosteric Modulation Mechanisms and Sites

Allosteric modulators, which bind to a site on a target protein distinct from the primary (orthosteric) site, offer potential advantages in terms of selectivity and safety. Some isomers of the pyrrolopyridine scaffold, such as 1H-pyrrolo[3,2-b]pyridine derivatives, have been investigated as selective negative allosteric modulators for specific receptors. nih.govacs.orgnih.gov However, there is no research indicating that this compound functions as an allosteric modulator, nor have any potential allosteric binding sites for this compound been identified.

Exploration of Polypharmacology and Specificity Profiles

Polypharmacology, the ability of a compound to interact with multiple targets, is a key aspect of drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is known for its versatility, with different derivatives being developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), JAKs, and c-Met. nih.govnih.govresearchgate.net This suggests that compounds from this class could have diverse specificity profiles. A comprehensive kinase selectivity profile for this compound has not been published, leaving its polypharmacology and target specificity unknown. Without experimental data, it is not possible to create a data table of its activity against various kinases.

Preclinical Biological Evaluation of 4 Methyl 3 Phenyl 1h Pyrrolo 2,3 B Pyridine and Its Active Analogues in Vitro and Non Human in Vivo Studies

In Vitro Cellular and Biochemical Assays

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a core structure for a variety of biologically active analogues. Extensive in vitro studies have been conducted to evaluate their potential as therapeutic agents, particularly in oncology and immunology. These assays have elucidated the effects of these compounds on cell proliferation, survival, migration, and key enzymatic pathways.

Analogues of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative activity across a range of cancer cell lines.

One such analogue, compound 16h , was identified as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It exhibited excellent anti-proliferative effects against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (hormone-responsive breast cancer) cell lines, with IC50 values of 0.109 µM, 0.245 µM, and 0.121 µM, respectively. nih.gov

Another derivative, compound 4h , a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR), was shown to inhibit the proliferation and colony formation of 4T1 breast cancer cells in a concentration-dependent manner. nih.govrsc.org Similarly, compound B1 , an RSK2 inhibitor, displayed strong anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells with an IC50 of 0.13 μM. nih.gov

Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 4-oxoquinoline moiety also showed anti-proliferative effects on A549, HepG2 (liver carcinoma), and MCF-7 cell lines. acs.org The CSF-1R inhibitor, III-1 , was found to inhibit the viability and proliferation of MC-38 colon adenocarcinoma cells when these cancer cells were co-cultured with conditioned medium from M2 macrophages that had been treated with the compound. acs.org

Compound AnalogueTargetCell LineCancer TypeIC50 (µM)Source
16hMELKA549Lung Carcinoma0.109 nih.gov
16hMELKMDA-MB-231Triple-Negative Breast Cancer0.245 nih.gov
16hMELKMCF-7Breast Cancer0.121 nih.gov
B1RSK2MDA-MB-468Triple-Negative Breast Cancer0.13 nih.gov

Several active analogues of 1H-pyrrolo[2,3-b]pyridine have been shown to induce apoptosis in cancer cells.

The MELK inhibitor 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner, as determined by flow cytometry. nih.gov This compound also effectively arrested the cell cycle in the G0/G1 phase. nih.gov Similarly, the FGFR inhibitor 4h was demonstrated to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org Mechanistic studies revealed that treatment with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the executioner protein cleaved caspase-3. nih.gov

The CSF-1R inhibitor III-1 was also shown to markedly enhance tumor cell apoptosis. acs.org Annexin V/PI staining and flow cytometry revealed that apoptosis in MC-38 cancer cells was significantly increased when the cells were co-cultured with conditioned medium from M2 macrophages treated with III-1 , indicating an immunomodulatory mechanism of apoptosis induction. acs.org

The ability to inhibit cell migration and invasion is a critical factor in evaluating potential anti-cancer agents. Analogues of 1H-pyrrolo[2,3-b]pyridine have shown promise in this area.

The FGFR inhibitor 4h significantly reduced the migration and invasion capabilities of 4T1 breast cancer cells. nih.govrsc.org In a transwell chamber assay, 4h inhibited the migration of 4T1 cells by 36.1%, 77.3%, and 93.8% at concentrations of 3.3, 10, and 30 μM, respectively. nih.gov The MELK inhibitor 16h also potently suppressed the migration of A549 lung cancer cells. nih.gov

The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine analogues is the direct inhibition of specific enzymes, often protein kinases, that are crucial for cancer cell signaling and survival.

Compound 4h was identified as a potent pan-FGFR inhibitor, with IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively. nih.govrsc.org The MELK inhibitor 16h showed potent enzymatic inhibition with an IC50 of 32 nM. nih.gov

In the realm of Janus kinases (JAKs), compound 14c was identified as a potent and moderately selective JAK3 inhibitor with an IC50 of 5.1 nM. researchgate.net It also showed inhibitory activity against JAK1 (IC50 = 47 nM) and JAK2 (IC50 = 30 nM). researchgate.net

Other analogues have been developed to target different kinases. Compound 22 was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. acs.org A separate derivative, compound 9 , displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. researchgate.net Additionally, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were evaluated as phosphodiesterase 4B (PDE4B) inhibitors, with many derivatives showing IC50 values in the range of 0.11–1.1 μM. nih.gov

Compound AnalogueTarget EnzymeIC50 (nM)Source
4hFGFR17 nih.govrsc.org
4hFGFR29 nih.govrsc.org
4hFGFR325 nih.govrsc.org
16hMELK32 nih.gov
14cJAK35.1 researchgate.net
14cJAK147 researchgate.net
14cJAK230 researchgate.net
22CDK848.6 acs.org
9c-Met22.8 researchgate.net
I-1CSF-1R49.41 acs.org
B-seriesRSK2as low as 1.7 nih.gov

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop novel immunomodulators. A series of derivatives targeting Janus kinase 3 (JAK3), a crucial enzyme in T-cell function, have been described. jst.go.jpnih.gov

Compound 14c , a potent JAK3 inhibitor, demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation. researchgate.netjst.go.jpnih.gov This finding suggests its potential for use in treating immune diseases like those associated with organ transplantation. jst.go.jpnih.gov Another optimized analogue, compound 31 , also exhibited a potent immunomodulating effect in a cellular assay of IL-2-stimulated T cell proliferation. nih.gov

Additionally, the CSF-1R inhibitor III-1 induces tumor cell apoptosis through an immunoregulatory mechanism. acs.org Studies revealed that III-1 can efficiently repolarize M2-like tumor-associated macrophages (TAMs) to an M1-phenotype, which is associated with anti-tumor immunity. acs.org

Investigations into the molecular effects of 1H-pyrrolo[2,3-b]pyridine analogues have confirmed their impact on specific signaling pathways at the gene and protein level.

Western blot analysis of 4T1 cells treated with the FGFR inhibitor 4h showed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of cleaved caspase-3, confirming the mechanism of apoptosis induction. nih.gov Further studies with 4h indicated that its inhibition of migration and invasion was associated with the downregulation of MMP9 and upregulation of TIMP2. rsc.org

The CDK8 inhibitor compound 22 was found to target CDK8, leading to the indirect inhibition of β-catenin activity and causing a downregulation of the WNT/β-catenin signaling pathway. acs.org In another study, the CSF-1R inhibitor III-1 was shown via immunofluorescence and qPCR analysis to repolarize M2-like TAMs to an M1-phenotype. acs.org

In Vivo Efficacy Studies in Non-Human Animal Models

The preclinical in vivo evaluation of 4-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine and its active analogues has been focused on determining their therapeutic potential in various disease models. These non-human in vivo studies are critical for establishing proof-of-concept and understanding the pharmacological effects of this class of compounds before any potential clinical investigation.

Efficacy in Xenograft Models of Disease Progression (e.g., tumor growth inhibition)

While specific in vivo efficacy data for this compound is not extensively available in the public domain, studies on closely related analogues within the 1H-pyrrolo[2,3-b]pyridine class have demonstrated significant anti-tumor activity in xenograft models. These studies provide valuable insights into the potential efficacy of this scaffold in oncology.

One such study investigated a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing phenyl sulfonamide groups as potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), a target implicated in tumor cell growth and survival. In this research, selected compounds (B1, B2, and B3) were evaluated for their in vivo tumor growth inhibitory activities in a xenograft model using MDA-MB-468 human breast cancer cells. The results indicated a significant tumor growth inhibition (TGI), with one of the compounds achieving a TGI of up to 54.6%. nih.govresearchgate.net

Another area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives has been their potential as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers. A study focused on the design and synthesis of potent FGFR inhibitors from this chemical class identified compound 4h as a promising candidate based on its in vitro activity. This compound demonstrated potent inhibition of breast cancer 4T1 cell proliferation and induced apoptosis. rsc.orgnih.gov While the specific in vivo efficacy of compound 4h in a xenograft model was not detailed in the available literature, its strong in vitro profile suggests potential for anti-tumor effects in vivo.

Table 1: In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Analogues in Xenograft Models

Compound/Analogue Xenograft Model Key Findings Reference
B1, B2, B3 MDA-MB-468 (Breast Cancer) Demonstrated significant tumor growth inhibition, with up to 54.6% TGI. nih.govresearchgate.net
4h 4T1 (Breast Cancer) Potent in vitro inhibition of cell proliferation and apoptosis induction; in vivo data not specified. rsc.orgnih.gov

Evaluation in Specific Animal Models for Target Validation (e.g., inflammatory models)

The anti-inflammatory potential of the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored in various non-human animal models. These studies are crucial for validating the therapeutic targets of these compounds and understanding their mechanism of action in inflammatory conditions.

A study investigating a series of novel pyrrolopyridines revealed significant in vivo anti-inflammatory properties. Specifically, compounds 3i and 3l demonstrated promising activity in a carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. The anti-inflammatory effect of these compounds was found to be comparable to that of diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID). The activity of these compounds increased over time, with a duration of action that persisted for at least four hours after administration. nih.gov

Further research into the anti-inflammatory mechanisms of this class of compounds has focused on their ability to inhibit key inflammatory mediators. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the inflammatory cascade. The lead compound, 11h , was shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, from macrophages stimulated with lipopolysaccharide (LPS). nih.gov While further in vivo studies were ongoing, these cellular results strongly support the anti-inflammatory potential of this scaffold.

Additionally, derivatives of the isomeric pyrrolo[3,2-c]pyridine have been evaluated for their effects on inflammatory cells. One study demonstrated that compound 1r exhibited a potent inhibitory effect on the growth of bone marrow-derived macrophages (BMDMs) induced by colony-stimulating factor 1 (CSF-1), suggesting its potential as an anti-inflammatory agent, particularly in the context of diseases like rheumatoid arthritis. nih.gov

Table 2: Evaluation of 1H-Pyrrolo[2,3-b]pyridine Analogues in Animal Models of Inflammation

Compound/Analogue Animal Model/Assay Key Findings Reference
3i , 3l Carrageenan-induced rat paw edema Significant anti-inflammatory activity, comparable to diclofenac, with a lasting effect. nih.gov
11h Macrophage TNF-α release assay Potent inhibition of pro-inflammatory cytokine release, indicating anti-inflammatory potential. nih.gov
1r (pyrrolo[3,2-c]pyridine) CSF-1-induced BMDM growth Potent inhibition of macrophage growth, suggesting a potential role in treating inflammatory conditions. nih.gov

Pharmacodynamic Biomarker Analysis in Animal Studies

Currently, there is limited specific information available in the public domain regarding the pharmacodynamic biomarker analysis for this compound or its direct analogues in animal studies. Pharmacodynamic biomarkers are crucial for understanding the molecular effects of a drug on its target and the subsequent physiological response.

However, studies on related heterocyclic compounds offer a glimpse into the types of biomarkers that could be relevant for this class of molecules. For instance, in the development of brain-penetrant ATM inhibitors, a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship was established by measuring the inhibition of the target kinase in the brain. researchgate.net This demonstrates a translatable approach for assessing target engagement in vivo. While not directly related to the this compound scaffold, this highlights the importance of developing specific assays to measure the activity of the intended molecular target in preclinical models.

For compounds with anti-inflammatory properties, relevant pharmacodynamic biomarkers could include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or other inflammatory mediators in tissue or plasma samples from treated animals. For anti-cancer applications, biomarkers could involve the assessment of target phosphorylation (in the case of kinase inhibitors) or downstream signaling molecules in tumor tissues, as well as markers of apoptosis or cell proliferation.

Further research is required to identify and validate specific pharmacodynamic biomarkers for this compound and its analogues to facilitate their preclinical and potential clinical development.

Comparative Analysis with Reference Compounds and other Pyrrolopyridine Isomers

Direct comparative in vivo studies of this compound against reference compounds or other pyrrolopyridine isomers are not extensively documented in the available literature. However, some studies on related analogues provide context for the potential positioning of this chemical class.

In the evaluation of the anti-inflammatory activity of pyrrolopyridine derivatives 3i and 3l , their efficacy was directly compared to the standard NSAID, diclofenac. The results indicated that these novel compounds exhibited a comparable level of anti-inflammatory activity in the carrageenan-induced paw edema model. nih.gov This suggests that the pyrrolo[2,3-b]pyridine scaffold can yield compounds with potency similar to established therapeutic agents.

In a separate study focused on FMS kinase inhibition, the pyrrolo[3,2-c]pyridine derivative 1r was compared to a lead compound, KIST101029. In an in vitro assay measuring the inhibition of CSF-1-induced bone marrow-derived macrophage (BMDM) growth, compound 1r was found to be 2.32-fold more potent than the reference compound. nih.gov This highlights the potential for discovering highly potent compounds within the broader pyrrolopyridine family through structural modifications.

A comprehensive understanding of the therapeutic potential of this compound will necessitate future in vivo studies that include direct comparisons with both standard-of-care reference compounds and other pyrrolopyridine isomers. Such studies will be crucial for elucidating the unique pharmacological profile and potential advantages of this specific molecule.

Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring Function Development for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine, which belongs to the 7-azaindole (B17877) class of compounds, docking studies have been instrumental in elucidating its binding modes within the active sites of various protein targets, particularly kinases.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been docked into the ATP-binding site of several kinases, including Pim-1, Fibroblast Growth Factor Receptor (FGFR), c-Met, and Janus Kinase 3 (JAK3). nih.govsci-hub.senih.govnih.gov A common finding across these studies is the crucial role of the pyrrolo[2,3-b]pyridine core in forming hydrogen bonds with the hinge region of the kinase. nih.govsci-hub.se For instance, in studies with c-Met kinase, the scaffold formed two key hydrogen bonds with the backbone of Met1160. sci-hub.se Similarly, when docked into FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus engaged in hydrogen bonding with the backbone carbonyl of E562 and the NH group of A564. nih.gov

The phenyl group at the 3-position and the methyl group at the 4-position, as in the titular compound, contribute to the binding affinity through hydrophobic and van der Waals interactions with non-polar residues in the active site. Docking studies on related compounds have shown that the phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, further stabilizing the ligand-protein complex. nih.govsci-hub.se Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable binding pose. The Cdocker interaction energy is one such scoring function that has been used to evaluate these interactions. alliedacademies.org

Target KinaseKey Interacting ResiduesType of InteractionReference Compound Scaffold
c-MetMet1160, Asp1222Hydrogen Bonding1H-pyrrolo[2,3-b]pyridine
FGFR1E562, A564, F489Hydrogen Bonding, π-π Stacking1H-pyrrolo[2,3-b]pyridine
Pim-1Lys67, Asp186Hydrogen BondingGeneral Kinase Inhibitors
JAK3-(Not specified in abstract)1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For compounds related to this compound, DFT studies have provided valuable information.

A study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a close structural analog, utilized DFT to calculate its optimal molecular structure, which was found to be in good agreement with experimental X-ray diffraction data. bohrium.comtandfonline.com Such calculations also allow for the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule; for 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, this gap was calculated to be 4.4722 eV. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bohrium.comfigshare.com These computational analyses help in understanding the intrinsic electronic properties that govern the intermolecular interactions observed in molecular docking studies. DFT has also been applied to a series of pyrrolo[2,3-b]pyridine derivatives to calculate global reactivity descriptors and analyze charge density distributions, which can be correlated with their biological activity as V600E-BRAF kinase inhibitors. ajchem-a.com

Computational MethodCalculated PropertyFinding for Related Compound (3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine)
DFTOptimal Molecular StructureConsistent with XRD data
DFTHOMO-LUMO Energy Gap4.4722 eV
DFTMolecular Electrostatic Potential (MEP)Reveals sites for molecular interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational flexibility of both the ligand and the protein over time. MD simulations are crucial for refining the binding modes predicted by docking and assessing the stability of the complex.

For a series of 1H-pyrrolo[2,3-b]pyridine derivatives acting as c-Met kinase inhibitors, MD simulations were performed to explore the dynamic stability of the ligand-protein complexes. sci-hub.se The root mean square deviation (RMSD) of the protein backbone, active site residues, and the ligand were monitored over the simulation time. Stable RMSD values for these components indicated that the complex reached an equilibrated and stable state. sci-hub.se

The root mean square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein. sci-hub.se Such simulations provide a more realistic representation of the binding event and can reveal the importance of specific interactions and the role of water molecules in mediating ligand binding, which might be missed in static docking poses. nih.gov These dynamic studies are essential for confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. sci-hub.se

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Lipophilicity Analysis

The pharmacokinetic properties of a drug candidate are critical for its success. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are now standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, various computational models have been used to predict these properties. rsc.org

These predictions often involve calculating physicochemical properties such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness". alliedacademies.org Studies on 7-azaindole derivatives have utilized tools like the SwissADME web server to predict properties including water solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.govasianpubs.org

Lipophilicity, often expressed as logP or logD, is a key parameter influencing a molecule's absorption, distribution, and metabolism. Computational methods are used to predict these values, helping to optimize the balance between solubility and permeability required for good oral bioavailability. alliedacademies.orgnih.gov

ADME ParameterComputational Prediction Method/ToolSignificance
AbsorptionPrediction of human intestinal absorption (HIA)Indicates potential for oral bioavailability
DistributionPrediction of plasma protein bindingAffects the fraction of free drug available for action
MetabolismPrediction of inhibition of Cytochrome P450 (CYP) enzymesAssesses potential for drug-drug interactions
ExcretionPrediction of total clearanceRelates to the drug's half-life in the body
Lipophilicity (logP)Consensus LogPo/w (e.g., via SwissADME)Influences solubility, permeability, and metabolism

Homology Modeling and Target Structure Prediction for Novel Interactions

In cases where the three-dimensional structure of a protein target has not been experimentally determined by methods like X-ray crystallography or NMR, homology modeling can be used to build a predictive model. This technique relies on the known structure of a homologous protein (the "template") to model the structure of the "target" protein.

For novel or less-studied kinases that could be potential targets for this compound, homology modeling is a critical first step before molecular docking can be performed. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model of the target's binding site is generated, it can be used to dock ligands, predict binding modes, and guide the design of new inhibitors. This approach broadens the scope of potential targets for the 1H-pyrrolo[2,3-b]pyridine scaffold beyond those with readily available crystal structures.

Virtual Screening and De Novo Drug Design Approaches for Scaffold Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the 1H-pyrrolo[2,3-b]pyridine scaffold, virtual screening can be used in several ways. Structure-based virtual screening would involve docking a large compound library into the active site of a target kinase to identify new derivatives with potentially high binding affinity. researchgate.net Ligand-based approaches, such as 3D-QSAR, can also be used to build a model based on known active compounds and then screen libraries for molecules that fit the model. researchgate.net

De novo drug design, on the other hand, involves the computational construction of novel molecules with desired properties. Fragment-based approaches, a form of de novo design, can be used to "grow" a molecule from a core fragment, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, by adding functional groups that make favorable interactions with the target's active site. researchgate.net These approaches are powerful tools for optimizing the scaffold, exploring new chemical space, and designing derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.org

Future Perspectives and Research Gaps

Exploration of Unexplored Synthetic Avenues for Enhanced Molecular Diversity and Complexity

The core structure of 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine offers a versatile template for chemical modification. However, to fully probe the structure-activity relationships and develop next-generation analogs with improved properties, the exploration of novel and efficient synthetic strategies is paramount. Current synthetic routes, while effective, may have limitations in accessing a wide range of structural diversity.

Future synthetic efforts should focus on:

Novel Cyclization Strategies: Investigating new catalytic systems or reaction conditions for the construction of the pyrrolo[2,3-b]pyridine core could lead to more efficient and atom-economical syntheses. scirp.org This includes exploring multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials.

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage in the synthesis is crucial. This would enable the rapid generation of a library of analogs with diverse substituents at various positions of the molecule, facilitating a more comprehensive exploration of its biological activity.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis (DOS) strategies will be instrumental in creating libraries of structurally complex and diverse pyrrolo[2,3-b]pyridine derivatives. This approach aims to systematically explore chemical space to identify novel compounds with unique biological activities.

Identification of Novel Biological Targets for the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. While derivatives of this scaffold have shown activity against kinases like Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β), a vast landscape of potential targets remains unexplored. rsc.orgnih.gov The human kinome itself, with its hundreds of members, presents a rich field of opportunity.

Future research should aim to:

Expand Kinase Profiling: Systematically screen this compound and its analogs against large panels of kinases to identify novel and potent inhibitory activities. This could uncover unexpected therapeutic applications in areas beyond the currently explored indications. nih.gov

Investigate Non-Kinase Targets: Move beyond the kinome to explore other classes of enzymes and receptors. The structural features of the pyrrolo[2,3-b]pyridine core may allow it to interact with other protein families implicated in disease, such as proteases, phosphatases, or G-protein coupled receptors.

Chemical Biology Approaches: Utilize chemical biology tools, such as activity-based protein profiling and chemoproteomics, to identify the direct cellular targets of this compound in an unbiased manner. This can reveal novel mechanisms of action and therapeutic opportunities.

Advanced Mechanistic Characterization at Atomic Resolution via Biophysical Techniques

A deep understanding of how this compound interacts with its biological targets at the molecular level is critical for rational drug design and optimization. While initial docking studies may provide computational models, experimental validation and detailed characterization are essential.

Advanced biophysical techniques that should be employed include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its target proteins will provide a precise, atomic-level view of the binding interactions. This information is invaluable for understanding the basis of potency and selectivity and for guiding the design of improved inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the dynamics of the protein-ligand interaction in solution, complementing the static picture provided by crystallography. It can also be used to identify the binding site and to study the conformational changes that occur upon binding. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are essential for accurately quantifying the binding affinity and thermodynamics of the interaction between this compound and its targets. researchgate.net This data is crucial for establishing structure-activity relationships and for optimizing the binding properties of lead compounds.

Biophysical TechniqueInformation Gained
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex. nih.gov
Cryo-Electron MicroscopyHigh-resolution structure of large protein complexes.
NMR SpectroscopyLigand binding site, conformational changes, and dynamics. nih.gov
Surface Plasmon ResonanceBinding kinetics (on- and off-rates) and affinity. researchgate.net
Isothermal Titration CalorimetryBinding affinity and thermodynamics (enthalpy and entropy). researchgate.net

Development of More Predictive Preclinical Models for Biological Evaluation

The translation of promising in vitro results into in vivo efficacy is a major hurdle in drug discovery. Traditional 2D cell culture and animal models often fail to accurately recapitulate the complexity of human disease. nih.gov Therefore, the development and utilization of more predictive preclinical models are crucial for the successful development of this compound-based therapeutics.

Future directions in preclinical modeling include:

Patient-Derived Organoids (PDOs): PDOs are 3D cell cultures derived from patient tumors that closely mimic the architecture, cellular heterogeneity, and genetic landscape of the original tumor. frontiersin.orgmoleculardevices.com Evaluating the efficacy of this compound in PDOs can provide a more accurate prediction of clinical response. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor and are considered more predictive of clinical outcomes than traditional cell line-based xenografts. researchgate.net

Humanized Mouse Models: For evaluating immunomodulatory effects, humanized mice, which have a reconstituted human immune system, are invaluable for studying the interplay between the drug, the tumor, and the immune system.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. rsc.org These computational tools can be leveraged to guide the development of novel this compound derivatives with enhanced properties.

Key applications of AI and ML in this context include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure is synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Iodination using N-iodosuccinimide (NIS) in acetone at room temperature to introduce halogens for subsequent coupling .
  • Step 2 : Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90°C to install the 3-phenyl group .
  • Step 3 : Methylation via NaH/MeI in THF at 0°C to rt to protect the pyrrole nitrogen .
  • Key Considerations : Optimize catalyst loading (e.g., 5 mol% Pd) and solvent ratios (toluene:EtOH:H₂O = 4:1:1) to minimize byproducts. Yields typically range from 60–80% .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., mean C–C = 0.002 Å) and confirms regiochemistry of substituents .
  • NMR Spectroscopy : ¹H NMR distinguishes methyl (δ ~2.5 ppm) and aromatic protons (δ 7.2–8.3 ppm). ¹³C NMR verifies sp² carbons in the pyrrolo-pyridine core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₂N₂ requires 208.1000) .

Q. How can researchers assess the biological activity of this compound in receptor-binding studies?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]-labeled ligands for dopamine D₄ receptors (e.g., competitive binding with L-750,667 derivatives). IC₅₀ values are determined via scintillation counting .
  • PET Imaging : Fluorine-18-labeled analogs (e.g., 5-F-substituted derivatives) are synthesized for in vivo biodistribution studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and substituent effects of this compound derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cross-coupling reactions .
  • SAR Analysis : Molecular docking (e.g., AutoDock Vina) identifies key interactions between 3-phenyl/methyl groups and receptor binding pockets .
  • Example : Computational screening of 7-F-substituted derivatives predicted enhanced D₄ affinity (ΔG = -9.2 kcal/mol), validated experimentally .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolo[2,3-b]pyridine analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., logP vs. IC₅₀) to identify outliers. For example, 3-phenyl substitution increases lipophilicity but may reduce solubility, requiring trade-off optimization .
  • Crystallographic Overlays : Align X-ray structures of active/inactive analogs to pinpoint steric clashes or hydrogen-bonding discrepancies .

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for targeted drug design?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd(II)/Cu(I) catalysts with directing groups (e.g., -COOH at position 5) to install substituents at position 4 .
  • Protection-Deprotection : Temporarily protect the 1H-pyrrole nitrogen with Boc groups to direct electrophilic substitution to position 3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.